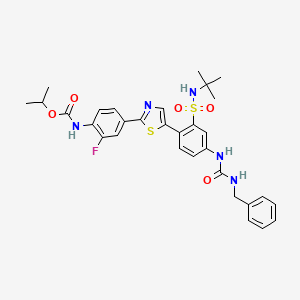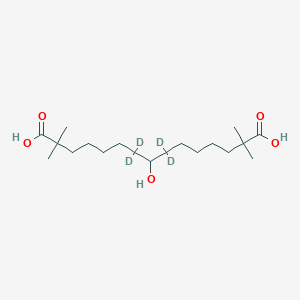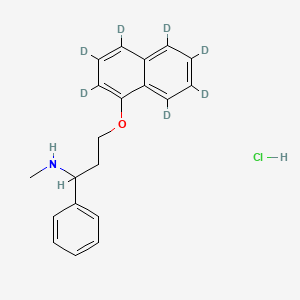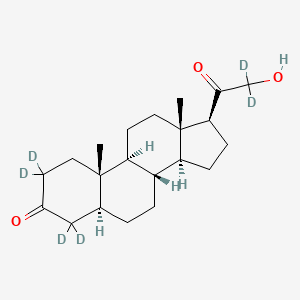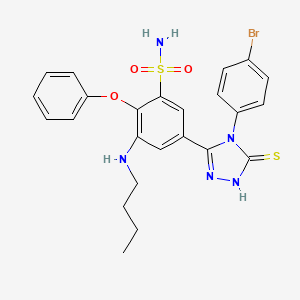
Cox-2-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-24 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. Cyclooxygenase-2 inhibitors are a type of nonsteroidal anti-inflammatory drug that specifically target cyclooxygenase-2, reducing the risk of peptic ulceration compared to non-selective inhibitors . This compound has shown potential in cancer treatment due to its ability to inhibit tumor growth, angiogenesis, and immune evasion .
Preparation Methods
The synthesis of Cox-2-IN-24 involves multiple steps, including the preparation of intermediates and the final coupling reactionReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may include large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Cox-2-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Cox-2-IN-24 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Cox-2-IN-24 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The molecular targets include the active site of cyclooxygenase-2, where this compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Cox-2-IN-24 is compared with other selective cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the ability to selectively inhibit cyclooxygenase-2, this compound is unique in its specific binding affinity and potency . Similar compounds include:
Celecoxib: Known for its use in treating arthritis and reducing the risk of colorectal polyps.
Rofecoxib: Previously used for pain relief but withdrawn due to cardiovascular risks.
Etoricoxib: Used for pain and inflammation management with a favorable safety profile.
Properties
Molecular Formula |
C24H24BrN5O3S2 |
|---|---|
Molecular Weight |
574.5 g/mol |
IUPAC Name |
5-[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-3-(butylamino)-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C24H24BrN5O3S2/c1-2-3-13-27-20-14-16(23-28-29-24(34)30(23)18-11-9-17(25)10-12-18)15-21(35(26,31)32)22(20)33-19-7-5-4-6-8-19/h4-12,14-15,27H,2-3,13H2,1H3,(H,29,34)(H2,26,31,32) |
InChI Key |
GRUYGCKTBSHKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)S(=O)(=O)N)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


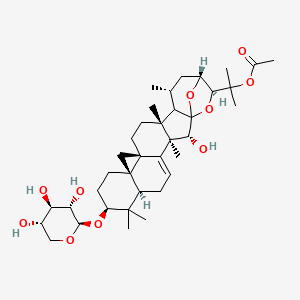

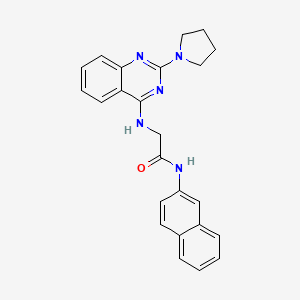
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

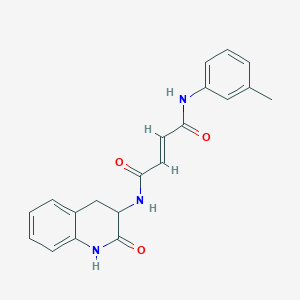
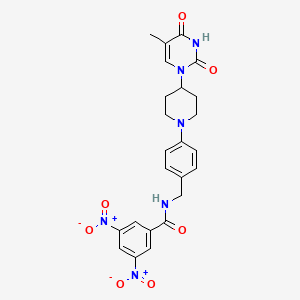
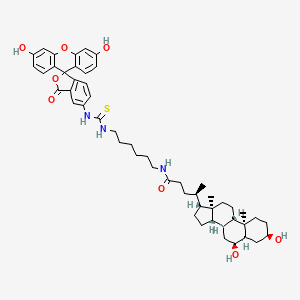
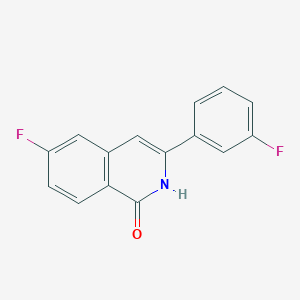
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
